molecular formula C15H6F18FeO6 B099831 CID 2760880 CAS No. 17786-67-3

CID 2760880

Cat. No.: B099831
CAS No.: 17786-67-3
M. Wt: 680.02 g/mol
InChI Key: QVLUONOUBOQIBI-VRBCMZOBSA-N
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Description

CID 2760880 is a useful research compound. Its molecular formula is C15H6F18FeO6 and its molecular weight is 680.02 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(hexafluoroacetylacetonato)iron(III) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Sphere Geometry

  • Tris(1,1,1,5,5,5-hexafluoroacetylacetonato)iron(III) has a molecular structure determined by single-crystal diffractometry, showing significant bending distortions to the chelate rings and trifluoromethyl groups due to crystal packing forces (Pfluger & Haradem, 1983).

Catalytic Applications

  • It's used as an efficient catalyst for the cross-coupling reaction between aryl Grignard reagents and alkyl halides possessing beta-hydrogens (Nagano & Hayashi, 2004).
  • Applications range from hydrogen atom transfer to cross-coupling reactions and use as a Lewis acid in synthetic chemistry (Lübken, Saxarra, & Kalesse, 2018).

Photoreduction and Photoaggregation

  • The photochemical behavior of tris(hexafluoroacetylacetonato)iron(III) in low-temperature matrices has been characterized using Mössbauer spectroscopy, showing aggregation and photoreduction (Yamada, Minai, Sato, & Tominaga, 1984).

Oxygenation Catalyst

Synthesis of Iron Sulfide Nanocrystals

  • Tris(O-alkylxanthato)iron(III) complexes are used as precursors for the synthesis of iron sulfide nanocrystals, with the morphology of crystallites being affected by reaction conditions and type of precursor used (Akhtar, Malik, Tuna, & O’Brien, 2013).

Spectroscopy and Structural Studies

  • The molecular structure of tris(hexafluoroacetylacetonato)iron(III) and related complexes has been characterized and analyzed using various spectroscopic techniques, highlighting their solubility and potential applications in areas like dye-sensitized solar cells (Conradie, 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tris(hexafluoroacetylacetonato)iron(III) involves the reaction of hexafluoroacetylacetone with iron(III) chloride in the presence of a base to form the desired complex.", "Starting Materials": [ "Hexafluoroacetylacetone", "Iron(III) chloride", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add hexafluoroacetylacetone to a flask", "Add iron(III) chloride to the flask and stir until dissolved", "Add a base to the flask and stir for several hours", "Filter the resulting solution to remove any insoluble impurities", "Concentrate the filtrate to a small volume", "Allow the solution to cool slowly to room temperature to promote crystallization", "Collect the crystals by filtration and wash with a suitable solvent", "Dry the crystals under vacuum to obtain Tris(hexafluoroacetylacetonato)iron(III)" ] }

CAS No.

17786-67-3

Molecular Formula

C15H6F18FeO6

Molecular Weight

680.02 g/mol

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron

InChI

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1+;

InChI Key

QVLUONOUBOQIBI-VRBCMZOBSA-N

Isomeric SMILES

C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.[Fe]

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Tris(hexafluoroacetylacetonato)iron(III) influence its interaction with ortho-Positronium (o-Ps)?

A1: Research suggests that the electron-withdrawing nature of the trifluoromethyl substituents in Tris(hexafluoroacetylacetonato)iron(III) significantly accelerates the decay of ortho-Positronium (o-Ps) []. This is evidenced by a high rate constant of 33.8×109 M−1 s−1 observed for this compound []. This effect is attributed to the influence of the substituents on the chelate ring, making it more electron-deficient and promoting interactions with o-Ps.

Q2: Is there a correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its interaction with o-Ps?

A2: Yes, studies indicate a strong correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its ability to accelerate o-Ps decay []. Complexes exhibiting higher redox potentials, as determined by cyclic voltammetry, demonstrate a greater tendency to accelerate o-Ps decay. This suggests that the electron-accepting ability of the complex, reflected in its redox potential, plays a crucial role in its interaction with o-Ps [].

Q3: What insights do photoelectron spectroscopy studies provide about the electronic structure of Tris(hexafluoroacetylacetonato)iron(III)?

A3: Helium(I) photoelectron spectroscopy studies have revealed a weak, low-ionization-energy band in the spectrum of Tris(hexafluoroacetylacetonato)iron(III) []. This observation has prompted further investigation and alternative explanations regarding the electronic structure of the compound, particularly concerning the nature of its valence orbitals and their involvement in ionization processes [].

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